molecular formula C21H21NO2 B11118282 Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate

Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate

Cat. No.: B11118282
M. Wt: 319.4 g/mol
InChI Key: MDHKLVDLNQXSLA-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. The presence of the quinoline structure imparts significant biological and pharmacological properties to the compound .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, each with distinct chemical and biological properties .

Scientific Research Applications

Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.

    Medicine: It exhibits potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate is unique due to the presence of the isobutyl group, which enhances its lipophilicity and potentially its ability to interact with biological membranes and targets. This structural feature may contribute to its distinct pharmacological profile compared to other quinoline derivatives .

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C21H21NO2/c1-14(2)12-15-8-10-16(11-9-15)20-13-18(21(23)24-3)17-6-4-5-7-19(17)22-20/h4-11,13-14H,12H2,1-3H3

InChI Key

MDHKLVDLNQXSLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC

Origin of Product

United States

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